8-Bromo-2-iodo-4-(trifluoromethyl)quinoline
CAS No.:
Cat. No.: VC17575256
Molecular Formula: C10H4BrF3IN
Molecular Weight: 401.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4BrF3IN |
|---|---|
| Molecular Weight | 401.95 g/mol |
| IUPAC Name | 8-bromo-2-iodo-4-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H |
| Standard InChI Key | FYJLWFBVBOVOKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)I |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
The compound’s structure comprises a quinoline backbone substituted with bromine (Br), iodine (I), and a trifluoromethyl (CF₃) group. The iodine atom at the 2-position and bromine at the 8-position create steric and electronic effects that influence reactivity, while the CF₃ group at the 4-position contributes to lipophilicity and metabolic resistance .
Physicochemical Characteristics
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄BrF₃IN | |
| Molecular Weight (g/mol) | 401.95 | |
| Density (g/cm³) | Not reported | – |
| Boiling Point (°C) | Not reported | – |
| Melting Point (°C) | Not reported | – |
| Solubility | Likely low in water |
Synthesis and Manufacturing
Steric and Electronic Challenges
The trifluoromethyl group acts as both an emitter and transmitter of steric pressure, complicating metalation and substitution reactions. For instance, in 2-bromo-4-(trifluoromethyl)quinoline, the CF₃ group impedes deprotonation at adjacent positions unless mitigated by bulky bases like LITMP with coordinating agents . Such steric effects necessitate careful selection of reagents and reaction sequences to avoid undesired byproducts.
Reactivity and Functionalization
Directed Metalation
The compound’s reactivity is heavily influenced by its substituents. Studies on analogous systems reveal that bromine and CF₃ groups direct metalation to specific positions. For example, lithium bases preferentially deprotonate sites flanked by Br and CF₃ due to synergistic electronic effects . This regioselectivity enables targeted functionalization, such as Suzuki-Miyaura couplings or nucleophilic substitutions, to generate derivatives for biological screening.
Halogen Exchange Reactions
Applications in Pharmaceutical Research
Antimicrobial and Anticancer Activity
Although direct evidence is limited, related halogenated quinolines exhibit broad-spectrum antimicrobial activity by inhibiting DNA gyrase or topoisomerase IV . The iodine and bromine atoms’ polarizability could facilitate intercalation into DNA or interaction with enzyme active sites, warranting further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume